molecular formula C21H14FN3O2S B7562925 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide

2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No. B7562925
M. Wt: 391.4 g/mol
InChI Key: MMJQXKMPWPROSZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained attention due to its potential use in scientific research. It is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide in lab experiments is its potential use in treating various diseases. It has also been reported to exhibit low toxicity in animal studies. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in humans.

Future Directions

There are several future directions for the research on 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide. One of the directions is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, there is a need for more research on its mechanism of action and its effects on various biological pathways.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide has been reported in various research studies. One of the commonly used methods involves the reaction of 2-(2-fluorophenyl)thiazolidin-4-one with 3-hydroxypyridine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with an amine such as 4-aminophenol to obtain the desired compound.

Scientific Research Applications

2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide has been investigated for its potential use in various scientific research studies. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S/c22-18-7-2-1-6-17(18)21-25-19(13-28-21)20(26)24-14-4-3-5-16(12-14)27-15-8-10-23-11-9-15/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJQXKMPWPROSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)NC3=CC(=CC=C3)OC4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide

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